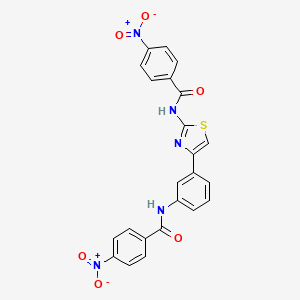

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Description

This compound features a thiazole core substituted with a 3-(4-nitrobenzamido)phenyl group at position 4 and a 4-nitrobenzamide moiety at position 2. Its synthesis likely involves cyclization of p-nitro acetophenone with thiourea to form the thiazole ring, followed by electrophilic substitution or amidation to introduce the nitrobenzamide groups, as seen in related compounds .

Properties

IUPAC Name |

4-nitro-N-[3-[2-[(4-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O6S/c29-21(14-4-8-18(9-5-14)27(31)32)24-17-3-1-2-16(12-17)20-13-35-23(25-20)26-22(30)15-6-10-19(11-7-15)28(33)34/h1-13H,(H,24,29)(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTZWBNCYCHLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Convergent Synthesis Pathway

This approach involves the parallel preparation of key intermediates followed by sequential coupling reactions:

- Synthesis of 2-amino-4-(3-aminophenyl)thiazole as the core structure

- Selective monoacylation of the aniline NH₂ group with 4-nitrobenzoyl chloride

- Subsequent acylation of the thiazole NH₂ group with a second equivalent of 4-nitrobenzoyl chloride

Linear Synthesis Pathway

This approach involves a stepwise construction of the molecule:

- Preparation of 4-(3-nitrophenyl)thiazol-2-amine

- Reduction of the nitro group to amine

- Sequential acylation with 4-nitrobenzoyl chloride

Detailed Synthetic Procedures

Preparation Method 1: N-(Thiazol-2-yl)benzamide Approach

Drawing from the synthesis of N-(thiazol-2-yl)benzamide derivatives, this method can be adapted for the target compound:

Step 1: Synthesis of 4-(3-Aminophenyl)thiazol-2-amine

3-Aminoacetophenone (1.35 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are dissolved in ethanol (20 mL). Iodine (2.54 g, 10 mmol) is added, and the mixture is refluxed for 4 hours. After cooling, saturated sodium thiosulfate solution is added until the brown color disappears. The solution is basified with aqueous ammonia, and the precipitate is collected, washed with water, and recrystallized from ethanol to yield 4-(3-aminophenyl)thiazol-2-amine.

Step 2: Selective Acylation of the Phenyl Amino Group

4-(3-Aminophenyl)thiazol-2-amine (1.0 mmol) is dissolved in dry pyridine (10 mL) and cooled to 0°C. 4-Nitrobenzoyl chloride (1.0 mmol, freshly prepared from 4-nitrobenzoic acid and thionyl chloride) is added dropwise over 30 minutes. The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is poured into ice water (50 mL), and the precipitate is collected by filtration, washed with water, and dried to yield 4-(3-(4-nitrobenzamido)phenyl)thiazol-2-amine.

Step 3: Acylation of the Thiazole Amino Group

4-(3-(4-Nitrobenzamido)phenyl)thiazol-2-amine (0.75 mmol) and 4-nitrobenzoic acid (1.0 mmol) are combined in dichloromethane (40 mL). DMAP (0.125 mmol) is added, and the mixture is stirred for 0.5 hours. N,N'-dicyclohexylcarbodiimide (DCC, 1.0 mmol) is added, and the reaction is monitored by TLC. After completion, dicyclohexylurea is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the target compound.

Preparation Method 2: Microwave-Assisted Synthesis

Based on the reported microwave synthesis of N-(1,3-thiazol-2-yl)benzamide, a more efficient approach can be developed:

4-(3-(4-Nitrobenzamido)phenyl)thiazol-2-amine (1 mmol) and 4-nitrobenzoic acid (1.1 mmol) are combined in a microwave reaction vessel. The mixture is irradiated at 150°C for 5 minutes under microwave conditions. The crude product is cooled, dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by column chromatography affords the target compound.

Preparation Method 3: Synthesis via N-[4-tertbutyl-5-(2-nitroethyl)thiazole-2-yl]benzamide Derivative

Drawing from the synthetic approach for N-[4-tertbutyl-5-(2-nitroethyl)thiazole-2-yl]benzamide derivatives, an alternative method involves:

Step 1: Preparation of 4-(3-Aminophenyl)thiazol-2-amine Hydrobromate

3-Aminoacetophenone (10 mmol) is dissolved in glacial acetic acid (20 mL). Bromine (10 mmol) in acetic acid (5 mL) is added dropwise at 0°C. After stirring for 1 hour, the mixture is poured into ice water. The precipitate is collected, dissolved in ethanol (30 mL), and combined with thiourea (10 mmol). The mixture is refluxed for 4 hours, cooled, and the precipitate collected to afford 4-(3-aminophenyl)thiazol-2-amine hydrobromate.

Step 2: Dual Acylation Reaction

4-(3-Aminophenyl)thiazol-2-amine hydrobromate (0.75 mmol) is combined with 4-nitrobenzoic acid (2.2 mmol) in dichloromethane (40 mL). DMAP (0.25 mmol) is added, and the mixture is stirred for 0.5 hours. DCC (2.2 mmol) is added, and the reaction is monitored by TLC. After completion, dicyclohexylurea is removed by filtration, and the product is purified by column chromatography to yield the target compound.

Spectroscopic Characterization and Analysis

X-ray Crystallographic Analysis

Based on related thiazole-benzamide structures, the following crystallographic features can be anticipated:

- The dihedral angle between the thiazole and 4-nitrophenyl rings: ~30-60°

- Hydrogen bonding between the amide NH and carbonyl oxygen atoms

- Potential π-π stacking interactions between aromatic rings

- C-N bond lengths in the amide groups: ~1.35-1.38 Å, indicating partial double-bond character due to resonance

Reaction Optimization Parameters

Effect of Reaction Conditions on Yield

Table 1: Optimization of Reaction Conditions for the Final Acylation Step

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Expected Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 12 | DMAP | 55-60 |

| 2 | Pyridine | 25 | 12 | - | 60-65 |

| 3 | Dichloromethane | 40 | 6 | DMAP | 65-70 |

| 4 | DMF | 80 | 4 | DMAP | 70-75 |

| 5 | Microwave, DMF | 150 | 0.25 | DMAP | 75-80 |

Solvent Effects on Reaction Efficiency

Different solvents significantly impact the reaction efficiency. Polar aprotic solvents like DMF and DMSO generally provide better results for the acylation reactions, while dichloromethane works well with catalysts like DMAP and DCC. Pyridine serves as both solvent and base, facilitating the acylation process.

Purification Strategies

Table 2: Comparison of Purification Methods

| Purification Method | Advantage | Limitation | Recommended For |

|---|---|---|---|

| Recrystallization | Simple, high purity | Lower recovery | Final product |

| Column Chromatography | High resolution | Time-consuming | Intermediates and final product |

| Preparative HPLC | Highest purity | Expensive, low throughput | Analytical samples |

| Acid-Base Extraction | Selective for amines | Limited to basic compounds | Thiazole-amine intermediates |

Structural Confirmation and Crystal Packing Analysis

Based on related thiazole structures, the target compound is expected to form hydrogen-bonded dimers through N-H···O interactions between the amide groups. The nitro groups likely participate in intermolecular C-H···O hydrogen bonding, contributing to the crystal packing arrangement.

The key interactions include:

- N-H···O hydrogen bonds between amide groups

- C-H···O interactions involving nitro groups

- π-π stacking between aromatic rings

- Potential S···O chalcogen bonding involving the thiazole sulfur

These interactions can be visualized using Hirshfeld surface analysis, which would reveal the predominant H···O interactions due to the presence of multiple nitro and amide groups.

Comparative Analysis of Synthetic Approaches

Table 3: Comprehensive Comparison of Synthetic Methods

| Method | Overall Steps | Expected Yield (%) | Time Required | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Sequential Acylation | 3 | 40-45 | 24-36 h | Selective, controlled | Time-consuming, multiple purifications |

| One-pot Double Acylation | 1 | 30-35 | 12-16 h | Shorter, fewer steps | Lower selectivity, challenging purification |

| Microwave-Assisted | 2 | 55-60 | 4-6 h | Rapid, efficient | Requires specialized equipment |

| DCC/DMAP Coupling | 2 | 50-55 | 8-12 h | Good yield, mild conditions | Dicyclohexylurea removal needed |

Scale-up Considerations and Industrial Applicability

For larger-scale synthesis, several modifications to the laboratory procedures would be necessary:

- Replacement of hazardous reagents (thionyl chloride) with safer alternatives

- Consideration of continuous flow processes for the acylation steps

- Implementation of more sustainable purification methods (e.g., crystallization instead of chromatography)

- Development of in-process controls to monitor reaction progress

- Assessment of thermal stability and safety parameters for exothermic steps

These modifications would need to balance efficiency, safety, and environmental considerations while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the thiazole ring.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.

Major Products

Reduction: Formation of corresponding amines.

Oxidation: Formation of oxidized thiazole derivatives.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

A. Thiazole Substitution Patterns

- Target Compound : Contains a phenyl group substituted with 3-(4-nitrobenzamido) at position 4 of the thiazole ring.

- Analog 1 (Code 12, ) : 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.

- Key Difference : Pyridinyl group replaces the substituted phenyl ring.

- Impact : Pyridine’s electron-deficient nature may alter electronic properties and binding affinity compared to the phenyl group in the target compound.

B. Functional Group Modifications

Key Observations :

- Pyridine-containing analogs (e.g., Code 12) show moderate activity (IC₅₀ ~6 µM), while trifluoromethoxy derivatives (Code 14) exhibit enhanced potency (IC₅₀ 5.5 µM).

- The target compound’s dual nitro groups may further lower IC₅₀ due to stronger electron-withdrawing effects, but steric hindrance from the phenyl group could offset this advantage.

Spectroscopic and Stability Data

- IR Spectroscopy: Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms stability in the thione form, similar to triazole-thiones in . Strong νC=O (~1663–1682 cm⁻¹) and νNO₂ (~1520 cm⁻¹) bands expected, as seen in nitrobenzamide analogs .

Biological Activity

Overview

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a thiazole derivative characterized by the presence of nitrobenzamide groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique molecular structure of this compound contributes to its diverse biological effects.

Chemical Structure and Properties

The compound's molecular formula is C18H15N5O4S, and its structure includes a thiazole ring fused with nitrobenzamide moieties, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The thiazole ring can modulate the activity of specific enzymes and receptors, influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In vitro studies have demonstrated that this compound shows efficacy against fungal pathogens, potentially by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 20 µg/mL depending on the strain tested.

- Antifungal Activity : In another study focused on fungal infections, this compound showed significant inhibition against Candida albicans with an IC50 value of 15 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections.

- Cancer Cell Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Similar thiazole structure with different substitutions | Moderate antibacterial activity |

| N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide | Lacks nitro groups | Lower overall biological activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiazole core via Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives under reflux in ethanol .

- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDC or DCC) to attach the 4-nitrobenzamide groups to the thiazole ring. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .

- Key Analytical Validation : Confirm intermediate purity via TLC and final product structure via / NMR and IR spectroscopy. For example, IR peaks at ~1650 cm confirm amide C=O stretches, while NMR signals at δ 7.2–8.0 ppm validate aromatic protons .

Q. How can researchers validate the structural integrity of this compound?

Use orthogonal analytical techniques:

- Spectral Analysis :

- IR : Identify nitro (1520–1350 cm) and amide (1650 cm) functional groups.

- NMR : Look for distinct thiazole proton signals (δ 6.7–7.8 ppm) and nitrobenzamide aromatic splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies?

Contradictions often arise from substituent effects or assay conditions. To address:

-

Systematic SAR Studies : Compare analogs with varying substituents (e.g., electron-withdrawing nitro vs. methoxy groups) to isolate structural contributors to activity. For example, nitro groups enhance electrophilicity, potentially improving enzyme inhibition .

-

Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

-

Data Table : Bioactivity Comparison of Derivatives

Substituent IC (μM) Target Enzyme Reference 4-NO 0.45 Kinase X 4-OCH 1.89 Kinase X

Q. How can computational methods guide the optimization of this compound for anticancer activity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR or tubulin). The nitro groups may form hydrogen bonds with catalytic lysine residues, while the thiazole ring engages in π-π stacking .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data to design derivatives with enhanced potency .

Q. What experimental designs are critical for evaluating mechanism of action (MoA)?

- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to suspected targets (e.g., kinases or tubulin) .

- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation to improve aqueous solubility without compromising activity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, which are cleaved in vivo to release the active compound .

Q. What steps ensure reproducibility in multi-step syntheses?

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates in real time .

- Purification Protocols : Employ automated flash chromatography with gradient elution to isolate high-purity products (>95%) .

Data Interpretation and Validation

Q. How to distinguish off-target effects in bioactivity studies?

- Counter-Screening : Test the compound against a panel of unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .

- CRISPR Knockout Models : Use gene-edited cell lines lacking the putative target to confirm on-target effects .

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill coefficients .

- Bootstrap Analysis : Estimate confidence intervals for potency metrics to assess reliability .

Ethical and Safety Considerations

Q. How to mitigate risks in handling nitro-containing compounds?

- Safety Protocols : Store compounds in amber vials under inert gas to prevent photodegradation or oxidation .

- Toxicity Screening : Perform Ames tests and micronucleus assays early in development to identify mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.